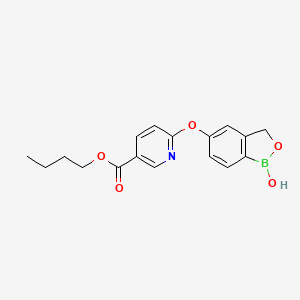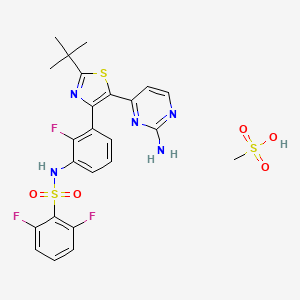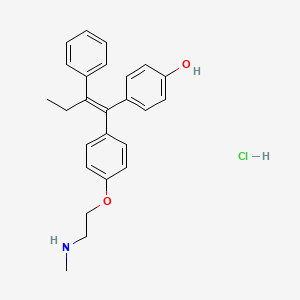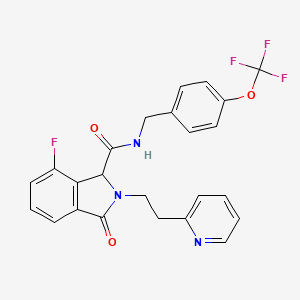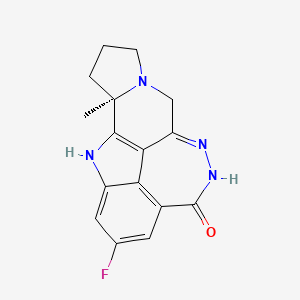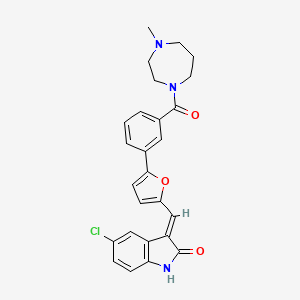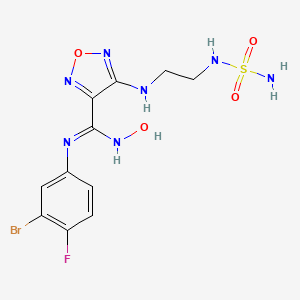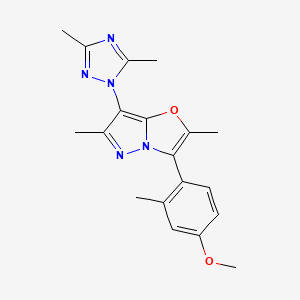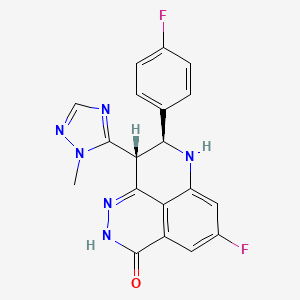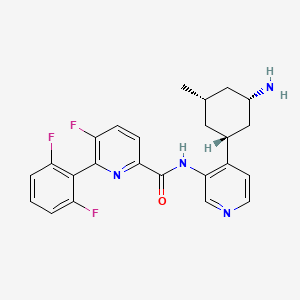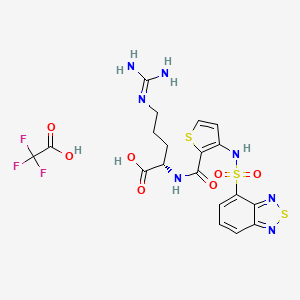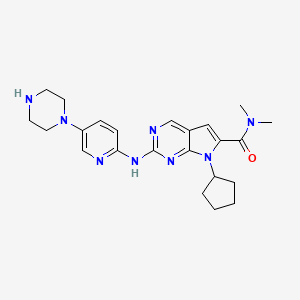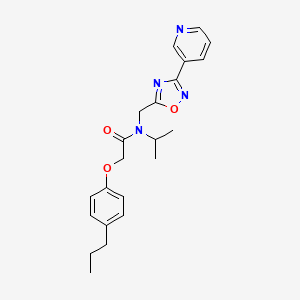
PI-1840
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PI-1840は、顕著な抗腫瘍活性を示す新規な非共有結合性かつ迅速に可逆的なプロテアソーム阻害剤です。 特に固形腫瘍に対して効果的であり、血液悪性腫瘍に対して主に効果的な他のプロテアソーム阻害剤とは異なります .
準備方法
PI-1840の合成には、強力で選択的な阻害特性の発見につながった構造活性相関研究が含まれています。この化合物は、キモトリプシン様阻害要素を組み込む一連の化学反応によって合成されます。 正確な合成経路と反応条件は、所有権があり、特定の科学出版物で詳細に説明されています .
化学反応の分析
PI-1840は、主にプロテアソーム活性に対する阻害効果に焦点を当てて、いくつかの種類の化学反応を受けます。これは、トリプシン様およびペプチジルグルタミルペプチド加水分解活性よりも、キモトリプシン様活性を選択的に阻害する非共有結合性阻害剤です。 これらの反応から生成される主要な生成物には、がん細胞のアポトーシス誘導に不可欠な、p27、Bax、IκB-αなどのプロテアソーム基質の蓄積が含まれます .
科学研究への応用
This compoundは、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。化学では、プロテアソーム阻害剤の構造活性相関を研究するために使用されます。生物学では、プロテアソーム阻害のメカニズムとその細胞プロセスへの影響を理解するために使用されます。医学では、this compoundは、がん細胞でアポトーシスを誘導し、他の治療法に対する感受性を高める能力のために、潜在的な抗がん剤として研究されています。 産業では、プロテアソーム活性を標的とする新しい治療薬の開発に使用されています .
科学的研究の応用
PI-1840 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of proteasome inhibitors. In biology, it is utilized to understand the mechanisms of proteasome inhibition and its effects on cellular processes. In medicine, this compound is being explored as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells and sensitize them to other treatments. In industry, it is used in the development of new therapeutic agents targeting proteasome activity .
作用機序
PI-1840は、プロテアソームのキモトリプシン様活性を阻害することで効果を発揮します。プロテアソームに非共有結合性かつ可逆的に結合し、p27、Bax、IκB-αなどのプロテアソーム基質の蓄積につながります。この阻害は、生存経路を阻害し、がん細胞でアポトーシスを誘導します。 関与する分子標的および経路には、細胞周期の進行、DNA修復、およびアポトーシスを調節する細胞タンパク質の分解に不可欠な、ユビキチン-プロテアソーム系が含まれます .
類似化合物との比較
PI-1840は、共有結合的に作用し、望ましくない副作用が関連付けられているボルテゾミブなどの他のプロテアソーム阻害剤と比較して独特です。this compoundの非共有結合性かつ迅速に可逆的な阻害は、毒性が低く、固形腫瘍に対してより効果的です。 類似の化合物には、ボルテゾミブ、カルフィルゾミブ、イキサゾミブなどがあり、これらもプロテアソーム阻害剤ですが、作用機序とさまざまなタイプの腫瘍に対する有効性が異なります .
特性
IUPAC Name |
N-propan-2-yl-2-(4-propylphenoxy)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-4-6-17-8-10-19(11-9-17)28-15-21(27)26(16(2)3)14-20-24-22(25-29-20)18-7-5-12-23-13-18/h5,7-13,16H,4,6,14-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXAODXPVWGMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CN=CC=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does PI-1840 interact with its target and what are the downstream effects?
A1: this compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome. [, , ] Unlike FDA-approved proteasome inhibitors like Bortezomib, this compound is a non-covalent inhibitor. [] This means it binds to the proteasome reversibly without forming a permanent bond. Specifically, this compound inhibits CT-L activity in both purified proteasomes and intact cancer cells. [, ] This inhibition leads to the accumulation of proteasome substrates like p27, Bax, and IκB-α, which are involved in cell cycle regulation and apoptosis. [, ] By inhibiting the degradation of these proteins, this compound ultimately promotes apoptosis (programmed cell death) and inhibits cancer cell survival. [, ]
Q2: Why is this compound's non-covalent binding significant compared to existing proteasome inhibitors?
A2: Existing proteasome inhibitors like Bortezomib are covalent inhibitors, meaning they form permanent bonds with their targets. [] While effective, covalent inhibitors are often associated with undesired side effects and have limited efficacy against solid tumors. [] The non-covalent nature of this compound suggests it may have a better safety profile and potentially broader tissue distribution, enabling it to reach solid tumors more effectively. [, ]
Q3: How selective is this compound for different proteasome activities?
A3: this compound demonstrates high selectivity for the CT-L activity of the proteasome. [, , ] It shows negligible inhibition of the trypsin-like (T-L) and peptidylglutamyl peptide hydrolyzing (PGPH) activities, even at high concentrations. [, , ] Additionally, this compound exhibits over 100-fold selectivity for the constitutive proteasome over the immunoproteasome. [] This high selectivity profile contributes to its potential for a favorable safety profile.
Q4: What is known about the structure-activity relationship (SAR) of this compound?
A4: Structure-activity relationship studies have identified key structural features of this compound that contribute to its potency and selectivity. [] Modifications to the amide moiety and the two phenyl rings significantly impact its activity. [] For instance, incorporating hydrophobic groups like propyl or butyl at specific positions on the phenyl rings enhances activity. [] These findings provide valuable insights for further optimization of this class of compounds.
Q5: Has this compound shown efficacy in in vivo models?
A5: Yes, preclinical studies have demonstrated the anti-tumor activity of this compound in vivo. Specifically, this compound successfully suppressed the growth of human breast tumor xenografts in nude mice. [, ] Importantly, this in vivo efficacy was observed with minimal toxicity, further supporting its potential as an anti-cancer agent. []
Q6: What are the implications of this compound sensitizing cancer cells to other anti-cancer agents?
A6: Research shows that this compound can sensitize human cancer cells to other anti-cancer agents like nutlin (an mdm2/p53 disruptor) and BH3-M6 (a pan-Bcl-2 antagonist). [, ] This sensitization suggests a potential for synergistic effects when this compound is combined with these agents, potentially leading to more effective cancer treatment strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
